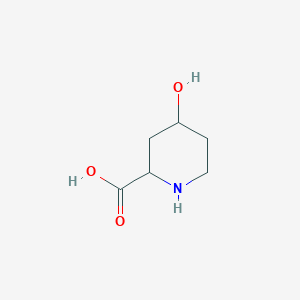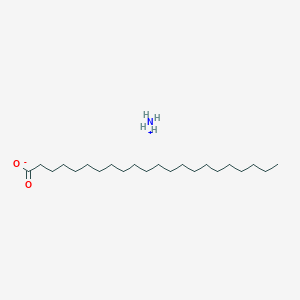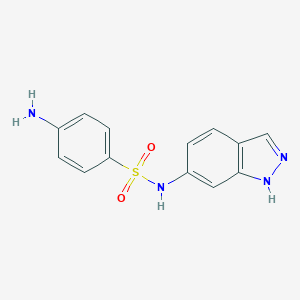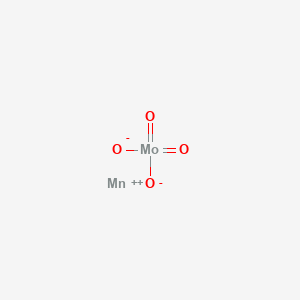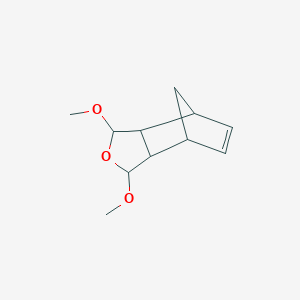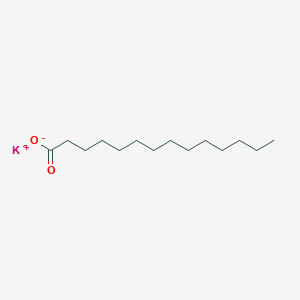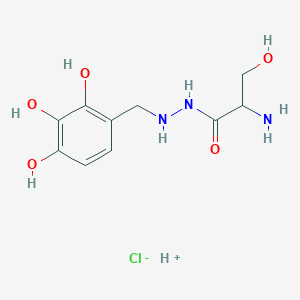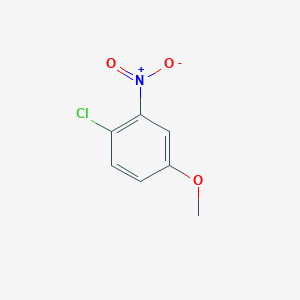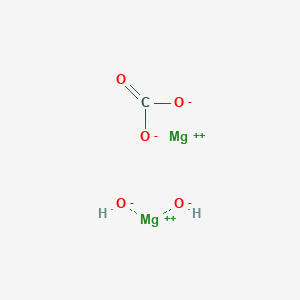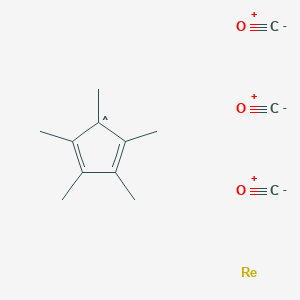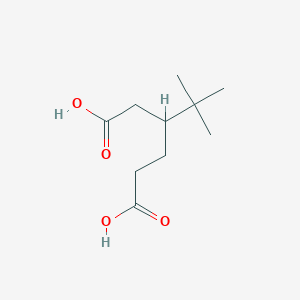
Vanadium phosphide
Descripción general
Descripción
Vanadium phosphide is a compound composed of vanadium and phosphorus It is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity
Métodos De Preparación
Vanadium phosphide can be synthesized through several methods, each with specific reaction conditions:
Reduction Method: This involves the reduction of vanadium compounds with phosphorus sources.
Chemical Vapor Deposition: This method involves the reaction of vanadium chloride with phosphine gas at elevated temperatures, resulting in the deposition of this compound on a substrate.
Solid-State Reaction: Vanadium and phosphorus powders are mixed and heated at high temperatures to form this compound.
Análisis De Reacciones Químicas
Vanadium phosphide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form vanadium oxides and phosphorus oxides.
Reduction: This compound can be reduced further to form lower oxidation state compounds of vanadium and phosphorus.
Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Vanadium phosphide has a wide range of scientific research applications:
Energy Storage: This compound is explored as a cathode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and structural stability.
Environmental Remediation: It is used in photocatalytic processes for hydrogen production and water detoxification.
Material Science: This compound is studied for its potential use in high-frequency and high-power electronic devices.
Mecanismo De Acción
The mechanism by which vanadium phosphide exerts its effects varies depending on the application:
Catalysis: In catalytic processes, this compound provides active sites for the adsorption and activation of reactants.
Energy Storage: In battery applications, this compound facilitates the insertion and extraction of lithium or sodium ions, contributing to the charge-discharge cycles.
Photocatalysis: This compound absorbs light energy, generating electron-hole pairs that drive redox reactions for hydrogen production and pollutant degradation.
Comparación Con Compuestos Similares
Vanadium phosphide can be compared with other similar compounds, such as:
Molybdenum Phosphide: Both compounds are used in catalysis, but this compound has a different crystal structure and electronic properties.
Nickel Phosphide: Nickel phosphide is also used in hydrogenation reactions and has similar catalytic properties, but this compound offers higher thermal stability.
This compound stands out due to its combination of high thermal stability, electrical conductivity, and catalytic activity, making it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
phosphanylidynevanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKPRIBNYTIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313508 | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.9153 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-53-4 | |
| Record name | Vanadium phosphide (VP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium phosphide (VP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



